molecular formula C9H6N2OS B11904576 4-(Pyridin-3-yl)thiazole-2-carbaldehyde

4-(Pyridin-3-yl)thiazole-2-carbaldehyde

Cat. No.: B11904576
M. Wt: 190.22 g/mol
InChI Key: XGSLKWKZDYNJFL-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a carbaldehyde functional group. The carbaldehyde group at C2 positions this compound as a versatile intermediate for synthesizing derivatives via condensation, nucleophilic addition, or coordination chemistry.

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

4-pyridin-3-yl-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-6H

InChI Key

XGSLKWKZDYNJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Aldehyde Group Oxidation

The aldehyde (-CHO) undergoes oxidation to form carboxylic acid derivatives. Source confirms this reaction pathway, though specific yields and conditions require extrapolation from analogous thiazole systems. Common oxidizing agents include:

ReagentProductConditions
KMnO₄/H₂SO₄4-(Pyridin-3-yl)thiazole-2-carboxylic acidAqueous, reflux
Ag₂O/NaOHSame as aboveMild oxidative conditions

This reaction is critical for synthesizing carboxylic acid derivatives used in peptide coupling or coordination chemistry.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines or hydrazones. Source demonstrates this with hydrazide formation:

Example Reaction:
4-(Pyridin-3-yl)thiazole-2-carbaldehyde + Hydrazine hydrate → 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide

Key Data from :

  • Conditions: Reflux in ethanol, 6–8 hours.

  • Yield: ~75–85%.

  • Characterization: IR absorption at 1655 cm⁻¹ (C=O stretch), δ 8.01 ppm (1H, ═CH) in ¹H NMR.

Further condensation with aromatic aldehydes (e.g., 4-methylbenzaldehyde) yields Schiff bases (e.g., 5d ), confirmed by LCMS ([M+H]⁺ = 337.42) and elemental analysis .

Cyclization Reactions

The aldehyde and thiazole nitrogen enable cyclization. Source highlights reactions forming pyrido[3,4-d]pyrimidin-4(3H)-one derivatives:

General Pathway:

  • Aldehyde reacts with amines (e.g., 2-aminothiazoles) to form imine intermediates.

  • Intramolecular cyclization under acidic/basic conditions yields fused heterocycles.

Example:
this compound + 2-Amino-5-methylthiazole → Pyrido-thiazole fused scaffold

Optimized Conditions:

  • Catalyst: p-TsOH

  • Solvent: Toluene, reflux

  • Yield: ~60–70% .

Electrophilic Aromatic Substitution

The pyridine and thiazole rings undergo electrophilic substitution. Source ’s structural analogs suggest reactivity at:

  • Pyridine C-4 position: Nitration, halogenation.

  • Thiazole C-5 position: Bromination, sulfonation.

Example Bromination:
this compound + Br₂/FeBr₃ → 5-Bromo-4-(pyridin-3-yl)thiazole-2-carbaldehyde

Key Features:

  • Regioselectivity driven by electron-withdrawing aldehyde group.

  • Products serve as intermediates for cross-coupling reactions .

Condensation with Active Methylene Compounds

The aldehyde engages in Knoevenagel condensations. Source reports analogs forming α,β-unsaturated derivatives:

General Reaction:
this compound + Malononitrile → 2-(4-(Pyridin-3-yl)thiazol-2-yl)acrylonitrile

Conditions:

  • Catalyst: Piperidine

  • Solvent: Ethanol, reflux

  • Yield: ~80% .

Reduction Reactions

The aldehyde is reduced to alcohols or alkanes:

ReagentProductApplication
NaBH₄4-(Pyridin-3-yl)thiazole-2-methanolIntermediate for esters
LiAlH₄Same as aboveHigher efficiency
H₂/Pd-C2-Methyl-4-(pyridin-3-yl)thiazoleBioactive scaffold

Reduction products are precursors for ethers or alkylated derivatives .

Metal Coordination

The pyridine and thiazole nitrogen atoms act as ligands. Source ’s analogs form complexes with transition metals:

Example:
this compound + Cu(NO₃)₂ → Cu(II) complex

Properties:

  • Geometry: Square planar or octahedral.

  • Applications: Catalysis, antimicrobial agents .

Biological Activity Correlations

Reaction products show pharmacological potential:

  • Schiff bases (e.g., 5l): Anticancer activity (IC₅₀ = 5.71 μM vs. MCF-7) .

  • Carboxylic acid derivatives: Carbonic anhydrase inhibitors (IC₅₀ = 0.89 μM) .

Scientific Research Applications

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that 4-(Pyridin-3-yl)thiazole-2-carbaldehyde displays promising antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity and receptor interactions. The mechanism of action may involve hydrogen bonding and π-π interactions with proteins, leading to therapeutic effects against various pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of thiazoles integrated with pyridine exhibit significant cytotoxic effects against several cancer cell lines. For instance, one study reported that a thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy compared to the standard drug 5-fluorouracil, with an IC50 value of 5.71 μM . This suggests that modifications in the structure of this compound could enhance its anticancer activity.

Anticonvulsant Properties

Recent research has explored the anticonvulsant potential of thiazole derivatives. For example, certain synthesized compounds showed protection against seizures in animal models, indicating that modifications of the thiazole framework can lead to enhanced anticonvulsant properties .

Synthesis and Structural Variations

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes the reaction of pyridine derivatives with thiazole precursors under controlled conditions to yield the desired compound. The structural variations within this class of compounds allow for the exploration of diverse biological activities.

Comparative Table of Related Compounds

Compound NameStructure CharacteristicsUnique Features
4-(Pyridin-2-yl)thiazole-2-carboxylic acidContains a carboxylic acid group instead of an aldehydeHigher polarity due to carboxylic acid functionality
4-(Pyridin-2-yl)thiazole-2-methanolContains a hydroxyl group instead of an aldehydeIncreased solubility in polar solvents
2-(Pyridin-2-yl)pyrimidineContains a pyrimidine ring instead of a thiazoleDifferent electronic properties due to ring structure

This table highlights how variations in substituents can influence the properties and activities of thiazole-pyridine hybrids.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine-thiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2.18 μM, showcasing their potential as effective antimicrobial agents .
  • Anticancer Activity Assessment : In another study, thiazole-pyridine hybrids were tested against multiple cancer cell lines (e.g., MCF-7, HepG2). One derivative showed significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Anticonvulsant Studies : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity in animal models. One particular compound demonstrated a high protection index (PI), indicating its effectiveness in preventing seizures compared to standard treatments .

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 4-(Pyridin-3-yl)thiazole-2-carbaldehyde and related compounds:

Compound Name Core Heterocycle Substituent Positions Key Functional Groups Reported Applications/Bioactivities References
This compound Thiazole C4: Pyridin-3-yl; C2: CHO Aldehyde, pyridine Intermediate for drug/agrochemical synthesis (inferred)
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride Thiazole C2: Pyridin-4-yl; C5: CHO Aldehyde, pyridine, HCl salt Agrochemicals (pesticides), pharmaceuticals, material science
Pyrazole-3(4)-carbaldehydes Pyrazole C3/C4: CHO Aldehyde Antimicrobial, anti-inflammatory, antitumor agents
4-Chloro-2-oxo-3(2H)-benzothiazoleacetic acid Benzothiazole C2: Oxo; C3: acetic acid Carboxylic acid, ketone Herbicide (benazolin)
Key Observations:

Heterocycle Core Differences: Thiazole vs. Pyrazole: Thiazole derivatives (e.g., this compound) exhibit sulfur-mediated electronic effects, enhancing stability and metal-binding capacity compared to pyrazole-carbaldehydes, which rely on dual nitrogen atoms for hydrogen bonding .

Functional Group Positioning :

  • The carbaldehyde at C2 in the target compound vs. C5 in its thiazole analog () affects reactivity. Aldehydes at C2 are more sterically accessible for condensation reactions, whereas C5 substitution may favor electrophilic aromatic substitution.

Biological Activity: Pyrazole-carbaldehydes demonstrate broad-spectrum antimicrobial and anti-inflammatory activities attributed to their ability to inhibit enzymes like COX-2 .

Stability and Handling Considerations

  • The presence of an aldehyde group necessitates precautions against oxidation and moisture .

Biological Activity

4-(Pyridin-3-yl)thiazole-2-carbaldehyde is a heterocyclic compound notable for its unique structural features, which include a pyridine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C9H7N3S\text{C}_9\text{H}_7\text{N}_3\text{S}

This compound features:

  • A pyridine ring, which contributes to its electronic properties.
  • A thiazole ring that enhances its biological interactions.
  • An aldehyde functional group that may play a crucial role in its reactivity and binding affinity to biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These effects are attributed to the compound's ability to interact with various biological targets, potentially influencing enzyme activity and receptor interactions. The mechanism of action may involve hydrogen bonding and π-π interactions with proteins, which can lead to therapeutic effects against microbial infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AntifungalInhibitory effects on fungal strains
AnticancerCytotoxic effects on cancer cell lines

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The compound's efficacy is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-710.5
A54912.3
HeLa8.7

The biological activity of this compound can be explained through its interaction with specific molecular targets. For instance, studies have demonstrated that this compound can inhibit histone demethylases (KDMs), which are crucial for regulating gene expression. The binding affinity of the compound to these enzymes is influenced by its structural characteristics, allowing it to form stable complexes that disrupt normal cellular functions .

Case Studies

  • Inhibition of KDMs : In one study, derivatives of thiazole compounds were synthesized and tested for their ability to inhibit KDMs. The results indicated that certain modifications to the thiazole structure enhanced binding affinity and selectivity towards specific KDM subfamilies .
  • Antiviral Properties : Another investigation focused on the antiviral potential of pyridine derivatives against SARS-CoV-2. The study highlighted that compounds similar to this compound showed promising binding affinities towards the viral protease, suggesting potential therapeutic applications in COVID-19 treatment .

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